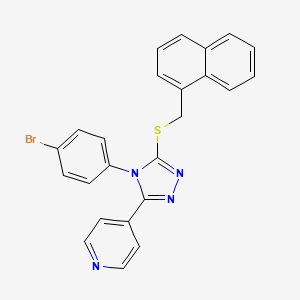
4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アセチル-N-ベンジル-3,5-ジメチル-1H-ピロール-2-カルボキサミドは、分子式C16H18N2O2を持つ有機化合物です。これは、アセチル、ベンジル、カルボキサミド基で置換されたピロール環を特徴とし、様々な化学反応や用途において汎用性の高い分子です。
準備方法
合成経路と反応条件
4-アセチル-N-ベンジル-3,5-ジメチル-1H-ピロール-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下のようなものがあります。
ピロール環の形成: 3,5-ジメチルピロールなどの適切な前駆体から始め、環は環化反応によって形成されます。
ベンジル化: ベンジル基は、ベンジルブロミドを用いた求核置換反応によって導入されます。
カルボキサミド形成: 最後のステップは、対応する酸塩化物とアンモニアまたはアミンとの反応によって、カルボキサミド基を形成することです。
工業生産方法
工業的な環境では、4-アセチル-N-ベンジル-3,5-ジメチル-1H-ピロール-2-カルボキサミドの生産には、以下のような方法が用いられます。
バッチ処理: 各ステップを順次実行する大型反応器を使用します。
連続フロー化学: 連続反応器を用いて合成プロセスを合理化し、効率性とスケーラビリティを高めます。
化学反応の分析
反応の種類
4-アセチル-N-ベンジル-3,5-ジメチル-1H-ピロール-2-カルボキサミドは、様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を用いて酸化させることができ、対応するカルボン酸を生成します。
還元: 水素化リチウムアルミニウムなどの還元剤を用いた還元反応によって、カルボキサミド基をアミンに変換することができます。
置換: ベンジル基とアセチル基では、求電子置換反応と求核置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換反応にはベンジルブロミド、求電子置換反応にはアセチルクロリド。
主な生成物
酸化: カルボン酸。
還元: アミン。
置換: 使用する試薬に応じて、様々な置換誘導体。
科学研究における用途
4-アセチル-N-ベンジル-3,5-ジメチル-1H-ピロール-2-カルボキサミドは、科学研究において様々な用途があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性について研究されています。
医学: 特に特定の薬理作用を持つ分子の設計において、創薬における潜在的な用途について検討されています。
産業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-アセチル-N-ベンジル-3,5-ジメチル-1H-ピロール-2-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。アセチル基とベンジル基は、酵素や受容体と相互作用して、その活性を調節することができます。カルボキサミド基は、生物分子と水素結合を形成し、その機能と安定性に影響を与える可能性があります。
類似化合物の比較
類似化合物
4-アセチル-3,5-ジメチル-1H-ピロール-2-カルボン酸: カルボキサミド基ではなく、カルボン酸基を持つ類似の構造。
N-ベンジル-3,5-ジメチル-1H-ピロール-2-カルボキサミド: アセチル基がないため、反応性と用途が異なります。
独自性
4-アセチル-N-ベンジル-3,5-ジメチル-1H-ピロール-2-カルボキサミドは、官能基の組み合わせにより、独特な化学反応性と生物活性を持つため、独自性があります。そのため、様々な研究や産業用途において価値のある化合物となっています。
類似化合物との比較
Similar Compounds
4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-Benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness
4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
22056-47-9 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
4-acetyl-N-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-10-14(12(3)19)11(2)18-15(10)16(20)17-9-13-7-5-4-6-8-13/h4-8,18H,9H2,1-3H3,(H,17,20) |
InChIキー |
NCKJEVKMSGMNOF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)
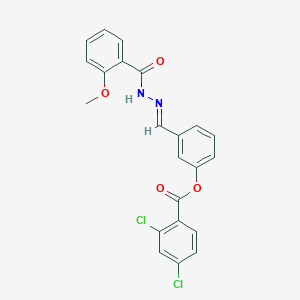
![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)
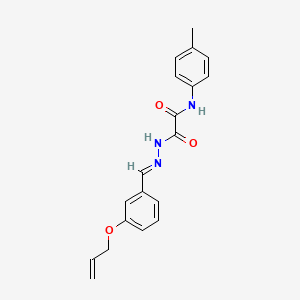
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)

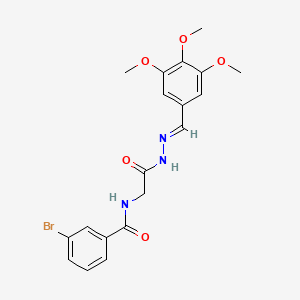
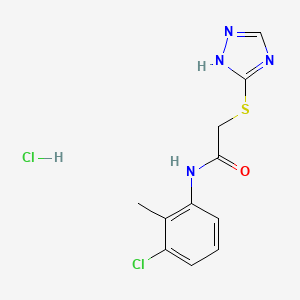
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)


